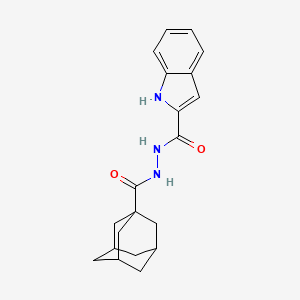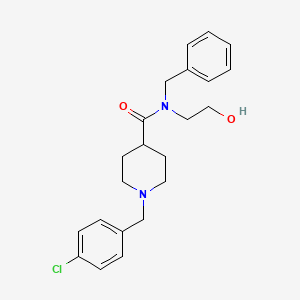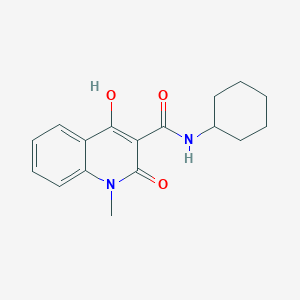
(5E)-5-(3-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(3-éthoxybenzylidène)-2-mercapto-1,3-thiazol-4(5H)-one est un composé organique synthétique qui appartient à la famille des thiazolones. Les thiazolones sont connues pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5E)-5-(3-éthoxybenzylidène)-2-mercapto-1,3-thiazol-4(5H)-one implique généralement la condensation de la 3-éthoxybenzaldéhyde avec la 2-mercapto-1,3-thiazol-4-one en conditions basiques. La réaction est généralement effectuée en présence d’une base comme l’hydroxyde de sodium ou le carbonate de potassium dans un solvant approprié comme l’éthanol ou le méthanol. Le mélange réactionnel est porté au reflux pendant plusieurs heures, et le produit est isolé par filtration et recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, la synthèse à grande échelle suivrait probablement des principes similaires à la synthèse en laboratoire, avec des optimisations pour le rendement, la pureté et la rentabilité. Cela pourrait inclure l’utilisation de réacteurs à flux continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-(3-éthoxybenzylidène)-2-mercapto-1,3-thiazol-4(5H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réduction : Le groupe carbonyle peut être réduit pour former des alcools.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Réactifs tels que les halogènes ou les agents de nitration en conditions acides.
Principaux produits
Oxydation : Disulfures, acides sulfoniques.
Réduction : Alcools.
Substitution : Dérivés halogénés ou nitrés.
Applications de la recherche scientifique
Chimie : Comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Comme sonde pour étudier les processus biologiques.
Médecine : Agent thérapeutique potentiel pour traiter les infections, les inflammations et le cancer.
Industrie : Comme intermédiaire dans la production de produits pharmaceutiques et d’agrochimiques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action de (5E)-5-(3-éthoxybenzylidène)-2-mercapto-1,3-thiazol-4(5H)-one n’est pas bien documenté. Des composés similaires exercent leurs effets en interagissant avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, et en modulant leur activité. Les voies impliquées peuvent inclure l’inhibition de la croissance microbienne, la réduction de l’inflammation ou l’induction de l’apoptose dans les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5E)-5-(4-méthoxybenzylidène)-2-mercapto-1,3-thiazol-4(5H)-one
- (5E)-5-(3-chlorobenzylidène)-2-mercapto-1,3-thiazol-4(5H)-one
Unicité
(5E)-5-(3-éthoxybenzylidène)-2-mercapto-1,3-thiazol-4(5H)-one est unique en raison de la présence du groupe éthoxy sur la partie benzylidène, qui peut influencer sa réactivité chimique et son activité biologique. Cette variation structurale peut entraîner des différences de solubilité, de stabilité et d’interaction avec les cibles biologiques par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C12H11NO2S2 |
|---|---|
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-9-5-3-4-8(6-9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16) |
Clé InChI |
ILTPDFXVEVRXRT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B12455191.png)
![N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12455195.png)
![1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane](/img/structure/B12455201.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B12455205.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B12455214.png)
![N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B12455220.png)
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12455222.png)

![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12455236.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455249.png)
![2-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]carbamoyl}benzoic acid](/img/structure/B12455258.png)
![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B12455263.png)
